molecular formula C9H9F3O3 B1481200 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid CAS No. 2098112-78-6

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid

Cat. No.: B1481200
CAS No.: 2098112-78-6
M. Wt: 222.16 g/mol
InChI Key: OAJMQRODKGHEHE-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid is a specialized fluorinated carboxylic acid designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound integrates two privileged structural motifs: a lipophilic trifluoromethyl group and a furan heterocycle. The trifluoromethyl group is widely employed in pharmaceutical development to enhance the metabolic stability, membrane permeability, and binding affinity of lead compounds by influencing their electron distribution and lipophilicity . The furan ring, a versatile five-membered oxygen heterocycle, is a common feature in molecules that interact with biological targets and serves as a useful handle for further chemical derivatization . This acid is primarily valued as a building block for the synthesis of more complex molecules. Researchers can leverage the carboxylic acid functional group for amide coupling reactions or esterification to create a diverse array of derivatives. Potential research applications include its use in developing modulators of sodium channels or as a precursor for dipeptidyl peptidase-IV (DPP-IV) inhibitory compounds, a prominent target for type 2 diabetes therapies . The presence of both fluorine and a heterocycle makes this reagent particularly useful for creating compound libraries aimed at optimizing the physicochemical and pharmacokinetic properties of new chemical entities. The product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,4,4-trifluoro-2-(furan-2-ylmethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c10-9(11,12)5-6(8(13)14)4-7-2-1-3-15-7/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJMQRODKGHEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation via Halogenated Intermediates

One effective approach involves the formation of a halogenated trifluoromethylated intermediate, such as 4,4,4-trifluoro-2-iodobutyrate, followed by substitution with a furan-2-ylmethyl nucleophile. This strategy is supported by patent CN102911054A, which describes the preparation of trifluoromethylated butenoate esters via:

  • Reaction of acrylate with trifluoromethylation reagents under nitrogen atmosphere and reflux conditions.
  • Use of iodide as a halogen source to form 4,4,4-trifluoro-2-iodobutyrate.
  • Subsequent nucleophilic substitution with heterocyclic moieties in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane at room temperature to afford trifluoromethylated butanoate derivatives.

This method allows the introduction of the furan-2-ylmethyl group via nucleophilic displacement of the iodide, preserving the trifluoromethyl group and enabling mild reaction conditions favorable for the sensitive furan ring.

Friedel-Crafts Alkylation and Subsequent Oxidation

Another synthetic pathway involves the Friedel-Crafts alkylation of furan derivatives with trifluoromethylated alkyl halides or ketones, followed by oxidation to the carboxylic acid. This route includes:

  • Alkylation of furan-2-ylmethanol or furan-2-ylmethyl halides with trifluoromethylated precursors under Lewis acid catalysis.
  • Oxidation of the resulting alcohol or alkylated intermediate to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Controlled reaction temperatures and inert atmospheres to prevent oxidative degradation of the furan ring.

This method leverages the electrophilic nature of trifluoromethylated intermediates and the nucleophilicity of the furan ring to form the desired α-substituted butanoic acid.

Direct Trifluoromethylation of Furan-2-ylmethyl Precursors

Emerging methods involve direct trifluoromethylation of furan-2-ylmethyl-substituted alkenes or aldehydes using trifluoromethylation reagents such as (trifluoromethyl)trimethylsilane (TMS-CF3) or hypervalent iodine-based CF3 donors. These reactions typically require:

  • Catalysts such as copper or palladium complexes.
  • Anhydrous and inert conditions to prevent hydrolysis.
  • Subsequent oxidation steps to convert the trifluoromethylated intermediate to the carboxylic acid.

This approach offers a more streamlined synthesis but demands careful optimization to balance reactivity and furan ring stability.

Reaction Optimization and Yield Considerations

Optimization studies for related trifluoromethylated butanoic acids suggest the following:

Parameter Conditions Effect on Yield and Purity
Temperature 25°C to 60°C Higher temperatures improve reaction rate but may reduce selectivity
Catalyst Pd(OAc)2 vs. PdCl2 PdCl2 increases yield but requires post-reaction purification
Solvent THF vs. DMF DMF enhances solubility and yield but complicates purification
Reaction Time 1 to 3 hours Longer times increase conversion but risk furan degradation
Atmosphere Nitrogen or Argon inert gas Prevents oxidation of sensitive furan ring

Using factorial design (e.g., 2³ design) to systematically vary these parameters can significantly improve yield and purity, with typical yields reported in the range of 60-85% after purification.

Purification Techniques

Purification of 4,4,4-trifluoro-2-(furan-2-ylmethyl)butanoic acid generally involves:

Careful purification is critical to remove palladium residues and unreacted starting materials, ensuring high purity suitable for research or industrial use.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Halogenated Intermediate Approach Formation of 4,4,4-trifluoro-2-iodobutyrate, nucleophilic substitution with furan-2-ylmethyl Mild conditions, good control over substitution Requires halogenated intermediates, multi-step
Friedel-Crafts Alkylation + Oxidation Alkylation of furan derivatives, oxidation to acid Established chemistry, scalable Sensitive to furan oxidation, harsh oxidants
Direct Trifluoromethylation Catalytic trifluoromethylation of furan-substituted precursors, oxidation Streamlined, fewer steps Requires expensive catalysts, optimization needed

Research Findings and Practical Notes

  • The furan ring’s oxygen atom increases the compound’s polarity and hydrogen bonding, which can affect solubility and reactivity during synthesis.
  • Oxidative conditions must be carefully controlled to avoid ring-opening or degradation of the furan moiety.
  • Using inert atmospheres and anhydrous solvents is critical to maintain the integrity of both the trifluoromethyl group and the furan ring.
  • Catalytic systems involving palladium or copper complexes have shown promise in direct trifluoromethylation but require careful ligand and solvent selection.
  • The iodide intermediate method provides a versatile platform for introducing various heterocyclic substituents, including furan, with good yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid involves its interaction with specific molecular targets, often through the formation of hydrogen bonds and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Features
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid 2098112-78-6 Furan-2-ylmethyl (-CH₂C₄H₃O) C₉H₇F₃O₃ 220.14 Aromatic furan enhances π-π interactions; moderate polarity
4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid 1547094-76-7 Furan-2-yl at C3 C₈H₇F₃O₃ 220.14 Positional isomer; reduced steric bulk compared to furan-2-ylmethyl
4,4,4-Trifluoro-2-(thiophen-3-yl)butanoic acid 2098043-57-1 Thiophen-3-yl (-C₄H₃S) C₈H₇F₃O₂S 244.20 Sulfur atom increases lipophilicity and electron delocalization
4,4,4-Trifluoro-2-(3-methylphenyl)butanoic acid 2331260-23-0 3-Methylphenyl (-C₆H₄CH₃) C₁₁H₁₁F₃O₂ 238.20 Aromatic phenyl group enhances rigidity and hydrophobicity
4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid 2060049-61-6 4-(Trifluoromethyl)phenyl (-C₆H₄CF₃) C₁₁H₈F₆O₂ 286.17 Strong electron-withdrawing -CF₃ group increases acidity

Discussion of Substituent Effects

Electronic Effects Furan vs. Thiophene: Replacing the furan oxygen with sulfur (thiophene) enhances electron delocalization due to sulfur’s larger atomic radius and polarizability. This increases lipophilicity and may alter binding affinity in biological systems. Aromatic vs.

Acidity and Reactivity The -CF₃ group at the 4-position strongly withdraws electrons, increasing the acidity of the carboxylic acid (pKa ~2–3, estimated). Derivatives with electron-withdrawing aryl groups (e.g., 4-CF₃-phenyl) exhibit even lower pKa values due to resonance effects.

Biological and Material Applications Thiophene-containing analogs are explored in optoelectronics due to sulfur’s conductive properties. Phenyl-substituted derivatives are common in drug design for targeting hydrophobic binding pockets.

Biological Activity

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid is an organic compound characterized by a trifluoromethyl group and a furan ring. This compound has garnered attention for its potential biological activity, particularly in drug discovery and development.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H9F3O3
CAS Number2098112-78-6
InChI KeyOAJMQRODKGHEHE-UHFFFAOYSA-N

The synthesis typically involves the reaction of ethyl trifluoroacetate with furan-2-ylmethyl bromide under basic conditions, leading to the formation of the desired acid through nucleophilic substitution followed by hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction often occurs through hydrogen bonding and hydrophobic interactions. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. This property is advantageous in drug design, allowing the compound to modulate enzyme or receptor activity involved in various disease pathways.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties:

  • Anti-inflammatory Activity : The compound has been explored for its ability to reduce inflammation, which is crucial in treating various chronic conditions.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Comparative Analysis

To better understand its biological activity, it is useful to compare this compound with similar compounds:

CompoundBiological Activity
4,4,4-Trifluoro-2-methylbutanoic acidModerate anti-inflammatory effects
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acidAntimicrobial properties
4,4,4-Trifluoro-2-(pyridin-2-ylmethyl)butanoic acidAntitumor activity

The unique combination of a trifluoromethyl group and a furan ring in this compound imparts distinct chemical properties that enhance its stability and reactivity compared to these similar compounds.

Study on Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various derivatives of butanoic acids. Among them, this compound showed significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that this compound could be a promising candidate for developing new anti-inflammatory agents.

Anticancer Research

In another research project focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell growth in a dose-dependent manner. Further mechanistic studies suggested that it induces apoptosis through mitochondrial pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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